Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

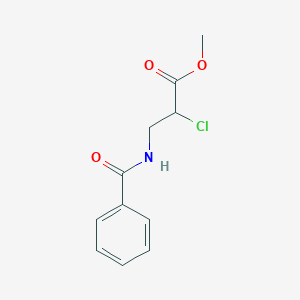

“Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is a peptide compound . It’s used for research purposes and is not intended for human or veterinary use.

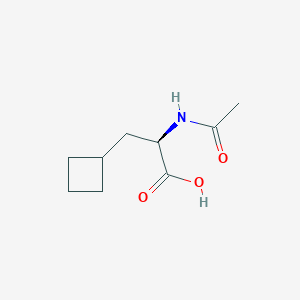

Molecular Structure Analysis

The molecular formula of “Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is C41H50N6O8S. The molecular weight is 786.It should be stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years. If dissolved in a solvent, it should be stored in a -80°C freezer for up to six months, or in a -20°C freezer for up to two months .

科学的研究の応用

Gastrin Antagonists Synthesis

The synthesis of analogues of Boc-(Asp(OBzl)16)-Gastrin I, such as Boc-Trp-Leu-Asp-Phe-NH2, has been explored to create potent gastrin antagonists. These compounds, tested in vivo, have shown efficacy in inhibiting gastric acid secretion and gastrin receptor binding, highlighting their potential as gastrin antagonists (Rodríguez et al., 1989).

Biological Activity of Pseudopeptide Derivatives

Studies on partially modified retro-inverso pseudopeptide derivatives of the N-terminal tetrapeptide of gastrin, including compounds where phenylalanyl residue is replaced by various moieties, demonstrated their affinity for the gastrin receptor. These compounds exhibited significant antagonistic properties against gastrin-induced acid secretion, though they showed little or no activity on acid secretion in rats (Rodríguez et al., 1987).

Immunological Recognition of Gastrin Derivatives

Research focusing on the immunological recognition of NPS-gastrin derivatives by gastrin antibodies showed that the presence of NPS radical improved the recognition of the molecules by gastrin antibody. This study provides valuable insights into the interaction of gastrin derivatives with immune components (Accary et al., 1981).

Phenethyl Ester Derivative Analogues

The synthesis of phenethyl ester derivative analogues of the C-terminal tetrapeptide of gastrin has been investigated. These derivatives, including Boc-beta Ala-Trp-Leu-Asp phenethyl ester, have demonstrated potent inhibitory effects on gastrin-induced acid secretion, underscoring the functional role of the C-terminal dipeptide of gastrin (Martinez et al., 1986).

NMR Studies of Pseudo-Peptide Analogues

1H and 13C NMR studies of pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin, like Boc-Trp psi (CH2NH)Leu-Asp-Phe-NH2, provided detailed spectroscopic data, offering insights into the structural and conformational aspects of these analogues (Aumelas et al., 2009).

Phenylethylamide Derivatives

Phenylethylamide derivatives of the C-terminal tetrapeptide of gastrin, replacing the phenylalanine with different amine groups, have been synthesized and evaluated. These derivatives demonstrated potent inhibition of gastrin-induced acid secretion, emphasizing their relevance in gastrin-related research (Martinez et al., 2009).

Transesterification and Amide cis-trans Isomerization

Studies on the transesterification and amide cis-trans isomerization in complexes of Boc-Asp-OBzl have revealed important chemical properties of this compound, including its reactivity and isomerization processes (Niklas et al., 2007).

特性

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQICQGUHVCFQAZ-CUPIEXAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)

![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)